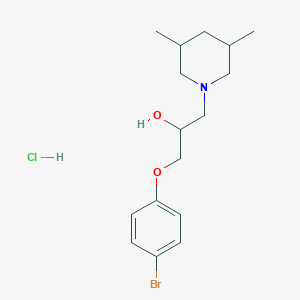
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as 4-bromo-3,5-dimethylpiperidine hydrochloride (4-BDPH), is a synthetic compound that is used in a variety of scientific research applications. It is a brominated derivative of the piperidine class of alkaloids, and is typically produced by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. 4-BDPH has been found to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
4-BDPH has been found to be useful in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in enantioselective synthesis, and as a ligand for the separation of chiral compounds. Additionally, 4-BDPH has been found to be useful in the synthesis of other compounds, such as 1,2,4-triazoles and 1,4-dihydropyridines.
Mécanisme D'action
The mechanism of action of 4-BDPH is not fully understood, however, it is believed to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of monoamines, such as serotonin and dopamine, and is thought to be involved in the regulation of mood and behavior. By inhibiting MAO, 4-BDPH may increase the levels of these monoamines, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-BDPH has been found to possess a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine, increased levels of noradrenaline and adrenaline, and increased levels of acetylcholine. Additionally, 4-BDPH has been found to possess anxiolytic, antidepressant, and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-BDPH in laboratory experiments has a number of advantages, including its ability to increase the levels of monoamines, its ability to act as a reagent and a catalyst in organic synthesis, and its ability to act as a ligand for the separation of chiral compounds. However, the use of 4-BDPH in laboratory experiments also has a number of limitations, including its relatively low yield and its potential toxicity.
Orientations Futures
As 4-BDPH has been found to possess a variety of biochemical and physiological effects, there are a number of potential future directions for research. These include further research into the mechanism of action of 4-BDPH, further research into the potential therapeutic applications of 4-BDPH, and further research into the potential toxic effects of 4-BDPH. Additionally, further research into the potential uses of 4-BDPH in organic synthesis and the separation of chiral compounds is also warranted.
Méthodes De Synthèse
The synthesis of 4-BDPH is typically carried out by a reaction of 4-bromophenol and 3,5-dimethylpiperidine in the presence of a strong acid, such as hydrochloric acid. This reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization. The yield of 4-BDPH is typically in the range of 80-90%.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMDZHIZGRLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6486444.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486453.png)
![1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486460.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)
![1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride](/img/structure/B6486466.png)
![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)
![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)
![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)
![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)